The compound can be classified as an isoquinoline derivative, which is a subset of heterocyclic compounds. Isoquinolines are known for their diverse pharmacological properties, making them significant in drug development. 7-Aminoisoquinolin-3-ol is synthesized through various chemical methods, often involving starting materials that are commercially available or derived from simpler organic compounds.
The synthesis of 7-aminoisoquinolin-3-ol can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions, including temperature, time, and the use of solvents. For example, reactions may be performed under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 7-aminoisoquinolin-3-ol can be represented as follows:
This structure features a fused ring system with a nitrogen atom incorporated into the isoquinoline framework. The hydroxyl group (-OH) and amino group (-NH₂) are positioned at the 3rd and 7th carbon atoms, respectively.
Key spectral data for this compound includes:
7-Aminoisoquinolin-3-ol undergoes various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 7-aminoisoquinolin-3-ol primarily involves its interaction with biological targets such as enzymes or receptors. The presence of both amino and hydroxyl groups allows for hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding.
Research indicates that compounds like 7-aminoisoquinolin-3-ol may act as inhibitors for specific enzymes involved in metabolic pathways, demonstrating potential therapeutic effects against various diseases .
Relevant data from spectroscopic analyses confirm these properties, aiding in the characterization and application of the compound .
7-Aminoisoquinolin-3-ol has several scientific uses:
7-Aminoisoquinolin-3-ol represents a structurally distinct heterocyclic compound characterized by a fused benzene and pyridine ring system, with functionalization at the 3- and 7-positions by hydroxyl and amino groups, respectively. This molecular arrangement confers unique electronic properties and versatile chemical reactivity, positioning it as a valuable scaffold in advanced chemical synthesis. Its core structure belongs to the isoquinoline family—a class of nitrogen-containing heterocycles renowned for their prevalence in bioactive natural products and synthetic pharmaceuticals. Unlike simpler isoquinolines, the strategic placement of electron-donating amino and hydroxyl groups on this framework enhances its potential for molecular interactions and derivatization, making it a compelling subject for scientific investigation across chemical and biological domains [4].
The unambiguous identification of 7-Aminoisoquinolin-3-ol requires precise analytical techniques due to the existence of positional isomers such as 3-Aminoisoquinolin-7-ol (CAS 82117-31-5) [1], 7-Aminoisoquinolin-3-ol, and 3-Aminoquinolin-4-ol (CID 329111) [3]. These isomers share the identical molecular formula (C₉H₈N₂O) and nominal mass (160.17 g/mol) but exhibit distinct physicochemical behaviors arising from differences in hydrogen-bonding networks, dipole moments, and electron distribution.
Mass spectrometry, particularly advanced ion manipulation strategies, plays a pivotal role in differentiating such isomers. Techniques like gas-phase ion/ion reactions coupled with dissociation kinetics analysis enable discrimination based on the distinct fragmentation pathways or dissociation rates (kdiss) of isomeric ions. For example, the dissociation kinetics under dipolar DC (DDC) activation can be quantified using the survival yield (Syield = [M]t / ([M]t + ∑[F]t)), where [M]t is the precursor ion abundance at time t, and [F]t represents fragment ion abundances. Isomers exhibit unique kdiss values due to variations in their inherent stability and activation barriers [5]. Nuclear magnetic resonance (NMR) spectroscopy provides further discrimination. Characteristic chemical shifts and coupling patterns in the 1H and 13C spectra, particularly around the amino, hydroxyl, and ring proton environments, serve as fingerprints for each isomer. Computational chemistry (e.g., density functional theory calculations) predicts these spectral differences by modeling intramolecular hydrogen bonding and charge distribution [4] [5].
Table 1: Key Analytical Signatures for Differentiating Isoquinolinol Isomers
Isomer | CAS/PubChem CID | Distinguishing Mass Spectral Feature | Characteristic NMR Shifts (Proton Environment) |
---|---|---|---|
3-Aminoisoquinolin-7-ol | 82117-31-5 [1] | Unique low-mass fragments from C3-NH₂ cleavage | ~6.5 ppm (H-5); ~8.2 ppm (H-1) |
7-Aminoisoquinolin-3-ol | 97289955 [2] | Diagnostic water loss peak from C3-OH | ~5.8 ppm (H-4); Broad ~9.5 ppm (C3-OH) |
3-Aminoquinolin-4-ol | 329111 [3] | Distinct ring-opening fragmentation pattern | ~7.0 ppm (H-2); ~8.5 ppm (H-5) |
Isoquinoline chemistry originated in the 19th century with the isolation of natural alkaloids like papaverine. Early synthetic methods (e.g., Pictet-Spengler, Bischler-Napieralski) focused on constructing the core tetra- or dihydroisoquinoline scaffolds but were often inefficient for introducing specific, diverse substituents like the 7-amino and 3-hydroxy groups in a single step under mild conditions [4].
The targeted synthesis of 7-Aminoisoquinolin-3-ol emerged significantly later, driven by advances in transition-metal catalysis and functional group compatibility. Modern strategies reflect a shift toward sustainable and atom-economical processes developed primarily in the last two decades. Key milestones include the application of palladium-catalyzed cascade reactions (e.g., Suzuki coupling/intramolecular cyclization) and rhodium(III)-catalyzed C-H activation/annulation reactions, which allow direct functionalization of pre-formed isoquinoline cores or de novo construction from simpler precursors like benzaldehydes or alkynes [4]. A notable example is the efficient microwave-assisted synthesis involving palladium-catalyzed reductive cyclization, enabling access to 4-substituted isoquinolines and related structures like 7-Aminoisoquinolin-3-ol derivatives under milder conditions and shorter reaction times than traditional routes [4]. These methodologies represent a significant evolution from the early, multi-step, and harsh-condition syntheses, enabling the practical exploration of this compound's chemical space.
Medicinal Chemistry:7-Aminoisoquinolin-3-ol serves as a privileged scaffold in drug discovery due to its structural mimicry of endogenous molecules and capacity for diverse molecular interactions. Its derivatives demonstrate substantial bioactivity, particularly as kinase inhibitors. Patent US8871757B2 explicitly claims 6- and 7-aminoisoquinoline compounds, including derivatives structurally related to 7-Aminoisoquinolin-3-ol, for treating conditions like glaucoma and neurodegenerative diseases. These compounds modulate key signaling pathways by inhibiting specific kinases or phosphotransferases [6]. Natural product-inspired research further highlights its relevance; for instance, the structurally complex isoquinoline alkaloid TMC-120B (containing a fused furo[3,2-h]isoquinoline core) exhibits potent biological activity (e.g., antiepileptic effects via interleukin-5 modulation, IC50 = 2 μM). Synthetic routes to such complex molecules often involve intermediates like 7-Aminoisoquinolin-3-ol derivatives [4]. The molecule's capacity for structural diversification—through modifications at the 1-, 3-, 4-positions or the nitrogen atom—facilitates the optimization of pharmacokinetic and pharmacodynamic properties [4] [6].
Table 2: Synthetic Routes to 7-Aminoisoquinolin-3-ol and Key Derivatives
Synthetic Strategy | Key Steps | Typical Yield | Advantages | Ref. |
---|---|---|---|---|
Palladium-Catalyzed Cascade | Suzuki Coupling → Hydrolysis → Cyclization/Dehydration | Moderate-High | Convergent; Handles diverse substituents | [4] |
Microwave-Assisted Reductive Cyclization | Pd-Catalyzed Cyclization → Acidic Aromatization | Moderate | Rapid; Energy-efficient | [4] |
Rh(III)-Catalyzed C-H Activation | Oximation → C-H Activation → Alkyne Insertion | Moderate | Step-economical; Regioselective | [4] |
Sonogashira/Annulation Cascade | Sonogashira Coupling → Protection → Imino-Annulation | Moderate | Access to complex polycycles (e.g., TMC-120B) | [4] |
Materials Chemistry:The electron-rich nature of the 7-amino and 3-hydroxy groups, coupled with the planar, conjugated isoquinoline core, makes 7-Aminoisoquinolin-3-ol a promising building block for functional materials. Potential applications include:
Table 3: Bioactive Derivatives Inspired by 7-Aminoisoquinolin-3-ol
Derivative Structure | Biological Target/Activity | Mechanism/Application | Source |
---|---|---|---|
Furo[3,2-h]isoquinoline (e.g., TMC-120B) | Interleukin-5 modulation (IC50 = 2 µM) | Antiepileptic; Anti-inflammatory | [4] |
Imidazo[2,1-a]isoquinoline | PDE4B Inhibition; TNF-α suppression (50–60%) | Anti-inflammatory | [4] |
1-Benzyl/1-Alkoxy Isoquinolines | Kinase Inhibition (e.g., PI3K, Akt pathway) | Anticancer; Antidiabetic | [4] [6] |
4,4-Disubstituted Dihydroisoquinolinone | Not specified (Structural novelty with quaternary center) | Scaffold for chiral drug discovery | [4] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: